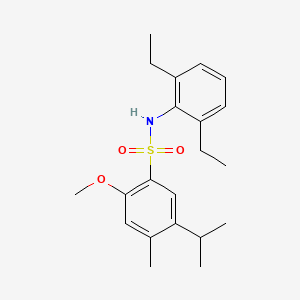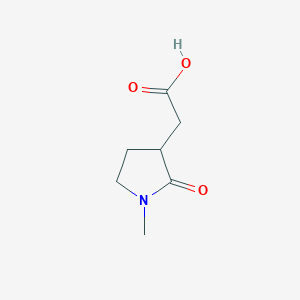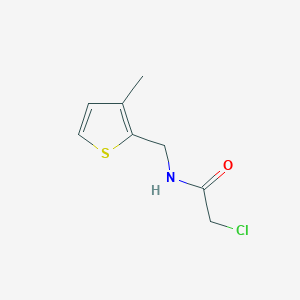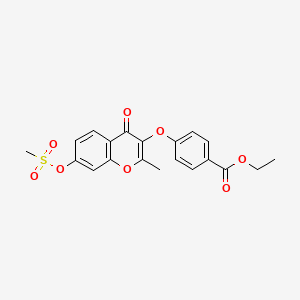
N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DIDS is a potent inhibitor of chloride channels and has been used to study the mechanisms of ion transport across cell membranes.
Aplicaciones Científicas De Investigación
Antagonistic Properties on 5-HT6 Receptors : N-phenylbenzenesulfonamides, including compounds structurally similar to N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, have been identified as high affinity and selective antagonists for 5-HT6 receptors. These compounds may play a role in the central nervous system and have potential applications in the treatment of neuropsychiatric disorders (Bromidge et al., 2001).
Applications in Photodynamic Therapy : Certain benzenesulfonamide derivatives have been found to have high singlet oxygen quantum yield, making them potential candidates for use in photodynamic therapy, particularly for the treatment of cancer. These compounds exhibit properties like good fluorescence and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Inhibitors in HIF-1 Pathway for Cancer Therapy : Analogs of N-phenylbenzenesulfonamide have been studied as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, showing potential as anti-cancer agents. These compounds may play a role in antagonizing tumor growth in various cancer models (Mun et al., 2012).
Exploration in Neuropharmacology : Specific N-phenylbenzenesulfonamides are found to be potent and selective antagonists at 5-HT6 receptors with implications in cognitive enhancement. This suggests potential applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Metabolism and Environmental Impact Studies : The metabolism of chloroacetamide herbicides and their derivatives, including those structurally related to this compound, has been studied in human and rat liver microsomes. Understanding the metabolic pathways of these compounds is crucial for assessing their environmental impact and potential health risks (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-7-16-10-9-11-17(8-2)21(16)22-26(23,24)20-13-18(14(3)4)15(5)12-19(20)25-6/h9-14,22H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWVOZBEGJNGHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)



![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)


![N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2370266.png)

